Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate
CAS No.: 2165760-01-8
Cat. No.: VC7556959
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2165760-01-8 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.293 |
| IUPAC Name | tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 |
| Standard InChI Key | SREITKHLXHZJEE-IUCAKERBSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s molecular formula, , corresponds to a molecular weight of 215.293 g/mol . Its IUPAC name, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate, reflects two stereocenters at the 1S and 3S positions of the cyclopentane ring, which are critical for its biological interactions . The SMILES notation, CC(C)(C)OC(=O)N(C)C1CCC(C1)O, encodes the tert-butyl group, methylcarbamate moiety, and hydroxylated cyclopentane.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2165760-01-8 | |
| Molecular Formula | ||
| Molecular Weight | 215.293 g/mol | |
| Stereochemistry | (1S,3S) | |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Stereochemical Implications
The (1S,3S) configuration ensures precise spatial orientation, which is pivotal for binding to chiral receptors or enzymes in drug candidates . For instance, enantiomeric purity minimizes off-target effects in therapeutic agents, as seen in β-secretase (BACE) inhibitors like the macrocyclic compound in PubChem CID 23644687 .
Synthesis and Manufacturing
Purification and Characterization
Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, IR) are employed to verify stereochemical purity. The compound’s synthetic analogs, such as tert-butyl N-[(3-hydroxycyclopentyl)methyl]carbamate (CAS: 1007306-65-1), highlight the importance of regioselective protection-deprotection steps .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s carbamate group enhances stability and bioavailability, making it a preferred building block. For example, it may serve as a precursor to protease inhibitors or kinase modulators . PubChem CID 23644687, a macrocyclic BACE inhibitor, shares structural motifs with this compound, underscoring its relevance in neurodegenerative disease research .
Stereochemistry in Lead Optimization
The (1S,3S) configuration is often retained in final drug candidates to optimize target engagement. Comparative studies with diastereomers, such as tert-butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate (PubChem CID 118998214), reveal stark differences in activity profiles .
Recent Advancements and Future Directions
Structural Analogues in Clinical Trials
Recent patents highlight derivatives of this carbamate in candidates targeting Alzheimer’s disease and cancer . For instance, the macrocyclic BACE inhibitor (PubChem CID 23644687) demonstrates the therapeutic potential of similar scaffolds .
Challenges in Scalability
Stereoselective synthesis at scale remains a hurdle. Advances in asymmetric catalysis, such as enzymatic resolution or chiral auxiliaries, could enhance cost-effectiveness .
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